2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the ethylphenyl substituent enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The amino group and thiadiazole ring allow it to bind to enzymes and receptors, inhibiting their activity. This compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-N-(2-ethylphenyl)benzamide
- 2-Amino-5-(4-acetylphenylazo)-thiazole
Uniqueness
2-Amino-5-(2-ethylphenyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(2-ethylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-2-7-5-3-4-6-8(7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13) |
InChI Key |
SOHNJGZSPRJKMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.